REACTION_CXSMILES
|
[OH-].[Na+].C([N:6]1[C:14]2[C:9](=[C:10]([C:17]([F:20])([F:19])[F:18])[C:11]([O:15][CH3:16])=[CH:12][CH:13]=2)[CH:8]=[N:7]1)(=O)C.Cl>CO.O1CCCC1.O>[CH3:16][O:15][C:11]1[C:10]([C:17]([F:20])([F:18])[F:19])=[C:9]2[C:14](=[CH:13][CH:12]=1)[NH:6][N:7]=[CH:8]2 |f:0.1|
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1-acetyl-5-methoxy-4-(trifluoromethyl)-1H-indazole
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=CC2=C(C(=CC=C12)OC)C(F)(F)F
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
DISTILLATION
|
Details
|
a 1N aqueous hydrochloric acid solution (about 2 ml), and distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvent
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=NNC2=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |